molecular formula C19H19F2N5O2S B6442619 3-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione CAS No. 2640948-67-8

3-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione

Cat. No. B6442619
CAS RN: 2640948-67-8
M. Wt: 419.5 g/mol
InChI Key: WGNFPQKERNYJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzothiazole, a piperazine, and a pyrimidine ring. Benzothiazoles are heterocyclic compounds that are often used in organic synthesis and sometimes have biological activity . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms, and they are often used in the synthesis of pharmaceuticals . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their connection. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite varied due to the presence of multiple reactive groups. The pyrimidine ring, for example, might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the piperazine ring might make it more soluble in water, while the benzothiazole ring might increase its stability .

Mechanism of Action

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their function. This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Biochemical Pathways

The affected pathway is the electron transport chain located in the mitochondria. This chain is responsible for the majority of ATP production within the cell. Downstream effects of disrupting this pathway include a decrease in cellular energy levels, which can lead to cell death if the disruption is severe enough .

Pharmacokinetics

The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats . These properties suggest that the compound is likely to have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cellular energy levels due to the disruption of the electron transport chain. This can lead to cell death, particularly in cells that have high energy demands or are rapidly dividing .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has biological activity, for example, it might be studied as a potential pharmaceutical .

properties

IUPAC Name

3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O2S/c20-17(21)14-11-16(23-18(22-14)12-5-6-12)25-7-9-26(10-8-25)19-13-3-1-2-4-15(13)29(27,28)24-19/h1-4,11-12,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNFPQKERNYJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.